molecular formula C11H10F3NO4 B8643887 2-Methoxy-5-nitro-1-(prop-2-en-1-yl)-3-(trifluoromethoxy)benzene CAS No. 647855-73-0

2-Methoxy-5-nitro-1-(prop-2-en-1-yl)-3-(trifluoromethoxy)benzene

Cat. No. B8643887
M. Wt: 277.20 g/mol
InChI Key: HBYDKGKSQSXIJI-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

1-Allyl-2-methoxy-5-nitro-3-trifluoromethoxybenzene was prepared from 2-allyl-4-nitro-6-trifluoromethoxyphenol and methyl iodide by following Method C. The reaction was conducted at room temperature for 17 h. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (0-5%) as an eluent to give 1-allyl-2-methoxy-5-nitro-3-trifluoromethoxybenzene in 52% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([O:13][C:14]([F:17])([F:16])[F:15])[C:5]=1[OH:18])[CH:2]=[CH2:3].[CH3:19]I>>[CH2:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([O:13][C:14]([F:16])([F:17])[F:15])[C:5]=1[O:18][CH3:19])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=C(C(=CC(=C1)[N+](=O)[O-])OC(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C=C)C1=C(C(=CC(=C1)[N+](=O)[O-])OC(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.